4-(Difluoromethoxy)-2-methoxyaniline

Description

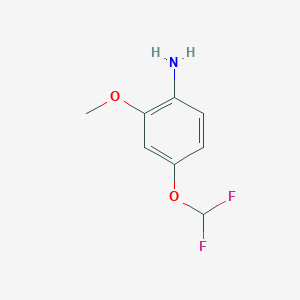

Structure

2D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2/c1-12-7-4-5(13-8(9)10)2-3-6(7)11/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNHQFFYRJLGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678837 | |

| Record name | 4-(Difluoromethoxy)-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159694-59-3 | |

| Record name | 4-(Difluoromethoxy)-2-methoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159694-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-(Difluoromethoxy)-2-methoxyaniline, with the CAS number 1159694-59-3, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of anilines, which are known for their diverse pharmacological properties. The unique difluoromethoxy and methoxy substituents on the aniline structure may contribute to its biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to alterations in biochemical pathways, affecting cellular functions such as proliferation, apoptosis, and inflammation.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of similar structures demonstrate antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa . The presence of fluorinated groups in the structure often enhances the lipophilicity and membrane permeability, which can improve antimicrobial efficacy.

Anticancer Potential

The compound has been assessed for its anticancer properties. Similar compounds with methoxy and difluoromethoxy groups have shown potent inhibitory effects on various cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against cancer cell lines such as A-549 (lung cancer) and HCT-116 (colon cancer) . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be better understood through SAR studies. These studies reveal that the positioning and nature of substituents significantly influence the compound's potency. For instance:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methoxy | Para | Enhances anticancer activity |

| Difluoromethoxy | Meta | Increases lipophilicity |

| Halogen (e.g., Cl, Br) | Para | Potentiate antibacterial effects |

Selectivity and Specificity

The selectivity of this compound for specific molecular targets has been highlighted in various studies. It exhibits a high degree of specificity for certain kinases involved in cancer progression, which may reduce off-target effects commonly seen with less selective agents .

Case Studies

-

Anticancer Activity in Xenograft Models

- In vivo studies using xenograft models have demonstrated that this compound significantly reduces tumor size compared to controls. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.

-

Antimicrobial Efficacy Testing

- A series of antimicrobial assays were conducted where this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was lower than many standard antibiotics, suggesting its potential as a new antimicrobial agent.

Scientific Research Applications

Pharmaceutical Intermediates

4-(Difluoromethoxy)-2-methoxyaniline is utilized as a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential therapeutic effects, particularly in targeting specific receptors involved in disease processes.

- Example : The compound is noted for its role in synthesizing pantoprazole, a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD) and other conditions involving excessive stomach acid .

Agrochemical Synthesis

The compound is also significant in the agrochemical industry, particularly in the synthesis of pyrethroid insecticides. These insecticides are widely used due to their effectiveness and relatively low toxicity to humans and animals compared to older pesticides.

- Example : The preparation method for this compound has been optimized to enhance yield and reduce costs, making it more suitable for industrial applications .

General Synthetic Route:

- Starting Material : Paracetamol is reacted with sodium hydroxide to form acamol sodium.

- Fluorination Step : The acamol sodium undergoes a reaction with difluorochloromethane under alkaline conditions to produce 4-difluoro-methoxy acetanilide.

- Hydrolysis : This intermediate is hydrolyzed to yield this compound with high purity .

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis process for this compound, achieving a total recovery yield of over 90% with a purity exceeding 98.5%. This was accomplished by modifying reaction conditions and using alternative solvents that minimize environmental impact .

Case Study 2: Application in Drug Development

Research has shown that derivatives of this compound exhibit promising activity against specific cancer cell lines. These findings suggest potential applications in developing novel anticancer therapies, highlighting the compound's versatility beyond traditional uses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 4-(difluoromethoxy)-3-methoxyaniline and its analogs:

Key Observations:

Positional isomerism: The ortho-substituted 2-methoxyaniline exhibits higher toxicity due to steric hindrance and reactive metabolite formation, whereas para-substituted p-anisidine is less reactive but still hazardous .

Molecular Weight and Complexity: Fluorinated derivatives (e.g., 4-(difluoromethoxy)-3-methoxyaniline) have higher molecular weights than non-fluorinated analogs, which may affect solubility and bioavailability.

Toxicity Profiles: 2-Methoxyaniline is notably neurotoxic, causing blood cell damage and suffocation in severe cases . In contrast, fluorinated analogs may exhibit reduced toxicity due to decreased metabolic activation, though detailed studies are lacking .

Preparation Methods

Starting Materials and Initial Functionalization

- Starting from 4-nitrophenol or substituted phenols : The phenolic hydroxyl group is first converted to a sodium phenolate salt by reaction with sodium hydroxide.

- Difluoromethoxylation : This intermediate is reacted with difluorochloromethane (monochlorodifluoromethane) under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene derivatives.

This step is crucial for introducing the difluoromethoxy substituent. The reaction conditions typically involve:

| Parameter | Typical Condition |

|---|---|

| Base | Sodium hydroxide (NaOH) |

| Solvent | Dioxane or ethanol |

| Temperature | Ambient to reflux |

| Difluorochloromethane | Used as electrophilic difluoromethoxy source |

Yield for this step can be high, with reported overall recovery around 90% for related compounds.

Reduction of Nitro Group to Amino Group

- Catalytic reduction is performed using hydrazine hydrate and water in the presence of ferric oxide and activated carbon as co-catalysts.

- This reduction converts the nitro group (-NO2) to an amino group (-NH2), producing 4-(difluoromethoxy)aniline derivatives.

Key advantages of this catalytic system include:

- High purity of product (>98.5%)

- Low cost and mild reaction conditions

- Environmentally friendly with minimal pollution

Typical reaction conditions:

| Parameter | Condition |

|---|---|

| Reducing agent | Hydrazine hydrate + water |

| Catalyst | Ferric oxide + activated carbon |

| Temperature | Mild heating (often 30-50 °C) |

| Reaction time | Several hours |

This step achieves high yield and purity suitable for industrial scale.

Introduction of Methoxy Group at 2-Position

- The 2-methoxy substituent can be introduced either by starting with 2-methoxy-4-nitrophenol or by methylation of the corresponding hydroxyl group using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Alternatively, the methoxy group may be present in the starting phenol substrate, ensuring regioselectivity.

Alternative Synthetic Routes and Related Compounds

Synthesis via Nitration and Chlorodifluoromethylation

- Starting from 3,5-dichlorophenol, nitration yields nitro derivatives.

- Reaction with methyl difluorochloroacetate in DMF with potassium carbonate introduces difluoromethoxy functionality.

- Hydrogenation over palladium catalyst reduces nitro to amino group.

This route, while more complex, has been optimized to yield high purity intermediates for pharmaceutical applications.

Chlorodifluoromethoxy Derivative Preparation

- Using trichloromethoxybenzene as raw material, reaction with hydrogen fluoride under pressure introduces chlorodifluoromethoxy groups.

- Subsequent nitration and catalytic hydrogenation yield 4-(chlorodifluoromethoxy)aniline derivatives.

- This method demonstrates yields around 60-70% for the final aniline product.

Comparative Data Table of Preparation Steps

Research Findings and Industrial Relevance

- The method starting from 4-nitrophenol with sodium hydroxide and difluorochloromethane, followed by catalytic reduction, offers a high yield (~90%) and high purity (>98.5%) product, suitable for industrial production with low pollution and cost advantages.

- The use of co-catalysts ferric oxide and activated carbon in nitro reduction is notable for its efficiency and environmental friendliness.

- Alternative routes involving nitration and chlorodifluoromethoxy intermediates provide options for derivatives but often with lower overall yields and more complex purification steps.

- Spectroscopic methods such as ¹H-NMR and GC-MS are essential for confirming the structure and purity of the final product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Difluoromethoxy)-2-methoxyaniline with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen atom (e.g., Cl or F) in the parent aniline with a difluoromethoxy group under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Green chemistry methods, such as ultrasonication-assisted synthesis in aqueous media, may improve reaction efficiency and reduce byproducts . Purification via column chromatography or recrystallization using ethanol/water mixtures is recommended to achieve >97% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the presence of the difluoromethoxy group (δ ~ -80 to -85 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (C₈H₉F₂NO₂).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and monitors degradation products .

Q. How can researchers mitigate batch-to-batch variability in synthesis?

- Methodological Answer : Standardize reaction parameters (temperature, solvent ratios, catalyst loading) and employ in-line monitoring (e.g., FTIR for reaction progress). Batch-specific Certificates of Analysis (COA) with detailed chromatographic and spectroscopic data ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Structural Modifications : Introduce substituents at the methoxy or amine positions (e.g., nitro, halogen, or alkyl groups) to assess bioactivity shifts .

- Biological Assays : Use in vitro models (e.g., antimicrobial assays against E. coli or S. aureus) to correlate structural changes with efficacy. SAR data should be analyzed via multivariate regression to identify key functional groups .

Q. What strategies resolve solubility challenges in biological testing of this compound?

- Methodological Answer :

- Co-solvents : Use DMSO or cyclodextrin-based carriers to enhance aqueous solubility while maintaining compound stability .

- Prodrug Design : Convert the amine group to a water-soluble prodrug (e.g., hydrochloride salt) for in vivo studies .

Q. How should contradictory data on the compound’s reactivity in substitution reactions be addressed?

- Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., solvent polarity, temperature). Systematic studies using design of experiments (DoE) can identify optimal conditions. For example, polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while nonpolar solvents may promote side reactions .

Q. What in vitro toxicological models are suitable for preliminary safety profiling?

- Methodological Answer :

- HepG2 Cell Line : Assess hepatotoxicity via MTT assays.

- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .

- hERG Assay : Evaluate cardiac risk by measuring potassium channel inhibition .

Critical Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.